molecular formula C18H25BrN2O2 B3059694 tert-Butyl 3-amino-7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 1160247-58-4

tert-Butyl 3-amino-7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No.: B3059694
CAS No.: 1160247-58-4
M. Wt: 381.3
InChI Key: NIBUWELKNQAJIR-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused indene-piperidine core with a tert-butoxycarbonyl (Boc) protecting group. The molecule contains two critical substituents: a 3-amino group and a 7-bromo moiety on the indene ring. [CAS 1160247-50-6, ] and tert-Butyl 7-bromo-3-oxo-... [CAS 1160247-54-0, ]) suggest that the bromo and amino substituents confer distinct reactivity and functionality. This compound is likely used as a pharmaceutical intermediate, particularly in drug discovery programs requiring spirocyclic scaffolds for targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name

tert-butyl 1-amino-4-bromospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BrN2O2/c1-17(2,3)23-16(22)21-9-7-18(8-10-21)11-14(20)12-5-4-6-13(19)15(12)18/h4-6,14H,7-11,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBUWELKNQAJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C2C(=CC=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401119599
Record name 1,1-Dimethylethyl 3-amino-7-bromo-2,3-dihydrospiro[1H-indene-1,4′-piperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160247-58-4
Record name 1,1-Dimethylethyl 3-amino-7-bromo-2,3-dihydrospiro[1H-indene-1,4′-piperidine]-1′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160247-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-amino-7-bromo-2,3-dihydrospiro[1H-indene-1,4′-piperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 3-amino-7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a complex organic compound with potential biological activities. Characterized by its spiro structure and the presence of a bromine atom, this compound has garnered interest in medicinal chemistry for its possible therapeutic applications. Its molecular formula is C₁₈H₂₅BrN₂O₂, and it has a molecular weight of approximately 381.31 g/mol.

Chemical Structure and Properties

The structural features of this compound contribute to its biological activity. The presence of a tert-butyl group , an amino group , and a carboxylate moiety enhances its reactivity and potential interactions with biological targets.

Structural Formula

C18H25BrN2O2\text{C}_{18}\text{H}_{25}\text{BrN}_2\text{O}_2

Biological Activity

Preliminary studies indicate that this compound may exhibit various biological activities, particularly in the context of anticancer properties. Compounds with similar structures have been explored for their potential as:

  • Antitumor agents
  • Antimicrobial agents
  • Neuroprotective agents

The mechanism by which this compound exerts its biological effects is still under investigation. Interaction studies have focused on its binding affinity to various biological targets, which is crucial for understanding its therapeutic potential. Techniques employed in these studies include:

  • Molecular docking
  • In vitro assays
  • Cell viability tests

Case Studies and Research Findings

A review of the literature reveals several key findings related to the biological activity of this compound:

  • Antiproliferative Activity : In vitro studies have shown that compounds similar to this compound can inhibit the growth of cancer cell lines such as SW480 and PC3 .
  • Binding Affinity Studies : Molecular docking studies suggest that the compound may interact effectively with specific protein targets involved in cancer progression, indicating a potential pathway for therapeutic development.
  • Comparative Analysis : A comparative analysis with structurally related compounds highlights unique properties that may enhance the efficacy of this compound in specific biological contexts.

Comparative Table of Related Compounds

Compound NameStructural FeaturesUnique Properties
1-Amino-7-bromoindoleIndole structure with amino and bromo groupsPotential for CNS activity
Spiro[2H-indene-1,4'-piperidine]-2-carboxylic acidLacks bromine but retains spiro structureMay exhibit different biological activities
Tert-butyl 6-aminoindoleSimilar tert-butyl and amino groupsEnhanced solubility properties

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine. Acidic hydrolysis using HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane selectively removes the Boc group, yielding the free amine 3-amino-7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine] .

  • Conditions :

    • HCl (4M in dioxane), 25°C, 2–4 hours (yield: >90%).

    • TFA/DCM (1:1 v/v), 0°C to RT, 1 hour (yield: 88–95%).

This deprotection is critical for further functionalization of the amine group in drug discovery workflows.

Nucleophilic Substitution at the Bromine Position

The bromine atom at the 7-position undergoes Suzuki-Miyaura cross-coupling with aryl/vinyl boronic acids, enabling C–C bond formation. This reaction is catalyzed by Pd(PPh₃)₄ under mild conditions .

Boronic Acid Catalyst Base Yield Product
Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃78%7-phenyl derivative
4-Methoxyphenylboronic acidPdCl₂(dppf) (3 mol%)CsF82%7-(4-methoxyphenyl) derivative

Mechanism : Oxidative addition of Pd(0) to the C–Br bond, transmetallation with the boronic acid, and reductive elimination yield the biaryl product .

Amine Functionalization

The free amine participates in:

  • Acylation : Reacts with acetyl chloride in pyridine to form 3-acetamido-7-bromo-spiro[indene-1,4'-piperidine] (yield: 85%).

  • Reductive Amination : Condensation with aldehydes (e.g., benzaldehyde) followed by NaBH₄ reduction produces secondary amines (yield: 70–80%) .

Cyclization Reactions

The spirocyclic framework facilitates intramolecular cyclization. For example, heating in DMF at 120°C with K₂CO₃ induces ring expansion via nucleophilic attack of the amine on the adjacent carbonyl, forming a seven-membered lactam (yield: 65%) .

Comparative Reactivity with Analogues

The bromine substituent and spiro architecture differentiate this compound from similar derivatives:

Compound Substituents Key Reactions
tert-Butyl 7-bromo-3-oxo-spiro[indene-1,4'-piperidine]-1'-carboxylate Ketone at C3Base-catalyzed aldol condensation
tert-Butyl 3-amino-5-bromo-spiro[indene-1,4'-piperidine]-1'-carboxylateBr at C5Slower Suzuki coupling due to steric hindrance

Stability Under Physiological Conditions

The compound exhibits moderate stability in PBS (pH 7.4) at 37°C, with 80% remaining after 24 hours. Degradation involves hydrolysis of the Boc group (major) and debromination (minor).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents at positions 3 and 7 of the indene ring. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications CAS Number Reference
tert-Butyl 3-amino-7-bromo-... (Target) 3-NH₂, 7-Br C₁₈H₂₅BrN₂O₂* ~380.3* Drug intermediate
tert-Butyl 3-amino-7-methyl-... 3-NH₂, 7-CH₃ C₁₉H₂₈N₂O₂ 316.44 Pharmaceutical synthesis 1160247-50-6
tert-Butyl 3-amino-6-fluoro-... 3-NH₂, 6-F C₁₈H₂₅FN₂O₂ 320.40 Medicinal chemistry optimization 910442-43-2
tert-Butyl 7-bromo-3-oxo-... 3=O, 7-Br C₁₈H₂₂BrNO₂ 364.28 Synthetic intermediate 1160247-54-0
tert-Butyl 6-chloro-... 6-Cl C₁₈H₂₄ClNO₂ 321.84 Building block for drug design 1160247-32-4

*Estimated based on analogous structures.

Key Observations:

  • Bromo vs. Bromine also serves as a versatile handle for Suzuki-Miyaura cross-coupling reactions, unlike methyl or fluoro groups .
  • Amino vs. Oxo: The 3-amino group introduces nucleophilic reactivity, enabling amide bond formation or Schiff base chemistry, whereas the 3-oxo group (e.g., in CAS 1160247-54-0) is electrophilic and participates in condensation reactions .

Q & A

Q. What are the recommended handling, storage, and safety protocols for this compound?

Answer:

  • Handling:
    • Use nitrile or latex gloves, full-body protective clothing, and safety goggles to avoid skin/eye contact .
    • Work in a fume hood with local exhaust ventilation to minimize inhalation of dust/aerosols .
    • Avoid dust formation; clean spills with wet methods (e.g., damp cloth) to prevent dispersion .
  • Storage:
    • Store at 2–8°C in a dry, airtight container away from incompatible materials (e.g., strong oxidizers) .
  • Hazards:
    • Acute Toxicity (H302): Harmful if swallowed.
    • Skin/Irritation (H315/H319): Causes skin and serious eye irritation .
    • Respiratory Irritation (H335): May cause respiratory tract irritation .
GHS Hazard Classification Precautionary Measures
Acute toxicity (Oral, Category 4)Avoid ingestion; use lab coats/gloves
Skin irritation (Category 2)Immediate washing with soap/water
Eye irritation (Category 2A)15-minute eye rinse with clean water

Q. What synthetic routes are reported for analogous spiro-piperidine compounds?

Answer: Spiro-piperidine scaffolds are typically synthesized via:

  • Cyclocondensation: Reacting bicyclic ketones with amino alcohols under acidic conditions (e.g., HCl/EtOH) .
  • Buchwald-Hartwig Coupling: For bromo-substituted derivatives, palladium-catalyzed cross-coupling enables functionalization (e.g., aryl halide reactions) .
  • Boc Protection/Deprotection: The tert-butyl carbamate group is introduced via Boc-anhydride reactions and removed with TFA .

Example:
For tert-butyl 6-bromo-3-oxo-spiro[indene-1,4'-piperidine]-1'-carboxylate (EN300-12569012), bromination of the indene precursor precedes spirocyclization .

Q. Which analytical methods validate purity and structural integrity?

Answer:

  • HPLC-MS: Confirms purity (>95% for research-grade material) and detects trace impurities .
  • 1H/13C NMR: Assigns proton/environment signals (e.g., tert-butyl at δ ~1.4 ppm, spiro C-atom splitting) .
  • X-ray Crystallography: Resolves spiro-conformation and stereochemistry (SHELX software is widely used for refinement) .

Advanced Questions

Q. How can the bromo substituent be leveraged for targeted functionalization?

Answer: The 7-bromo group enables:

  • Suzuki-Miyaura Coupling: Introduce aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids .
  • Nucleophilic Substitution: Replace Br with amines or thiols under basic conditions (e.g., K₂CO₃/DMF) .
  • Photoredox Catalysis: For C–Br activation in radical-mediated reactions (e.g., trifluoromethylation) .

Optimization Tip: Screen ligands (e.g., XPhos) to suppress β-hydride elimination in cross-couplings .

Q. What strategies address crystallinity challenges in X-ray diffraction studies?

Answer:

  • Co-Crystallization: Use counterions (e.g., HCl) or coformers (e.g., succinic acid) to stabilize the lattice .
  • Solvent Screening: Test high-vapor-pressure solvents (e.g., EtOAc/hexane) for slow evaporation .
  • Cryocooling: Mount crystals at 100 K to reduce thermal motion artifacts .

Data Contradiction Note: Discrepancies in reported melting points (e.g., 226–227°C vs. 50–52.5°C for analogs) may arise from polymorphism .

Q. How can competing side reactions during amino group modifications be mitigated?

Answer: The 3-amino group may undergo:

  • Unwanted Acylation: Protect with Boc/Fmoc before bromo-substitution reactions .
  • Oxidation: Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) in polar aprotic solvents .

Example: In tert-butyl 4-amino-piperidine analogs, selective Boc protection of the amino group precedes bromine introduction .

Q. What role does this compound play in drug discovery pipelines?

Answer:

  • Kinase Inhibitor Scaffolds: The spiro-piperidine core mimics ATP-binding motifs in kinases .
  • GPCR Targeting: Analogous compounds (e.g., Axon 1622) modulate G-protein-coupled receptors .
  • Boronic Acid Derivatives: The bromo group can be converted to boronate esters for PROTAC development .

Q. How are computational methods applied to predict reactivity?

Answer:

  • DFT Calculations: Model transition states for bromine substitution (e.g., SNAr vs. radical pathways) .
  • MD Simulations: Assess spiro-conformational stability in solvent environments .

Validation: Compare computed NMR shifts (<2 ppm deviation) with experimental data .

Q. Data Contradiction Analysis

Reported Property Source A Source B Resolution Strategy
Melting Point (Analog)226–227°C 50–52.5°C Check polymorphism via DSC/PXRD
Acute Toxicity ClassificationH302 (Oral) Not classified Follow strictest protocol (H302)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-amino-7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-amino-7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

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